molecular formula C8H10Cl2N2 B15238473 (1S)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine

(1S)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine

Cat. No.: B15238473
M. Wt: 205.08 g/mol
InChI Key: OOXAINRQIVQQDU-SSDOTTSWSA-N
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Description

(1S)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine is a chiral diamine compound featuring a 2,3-dichlorophenyl substituent attached to an ethane-1,2-diamine backbone. The stereochemistry at the C1 position (S-configuration) and the electron-withdrawing chlorine atoms on the aromatic ring contribute to its unique physicochemical and biological properties. For instance, highlights its relevance as a pharmaceutical impurity in aripiprazole synthesis, indicating its role in quality control for drug manufacturing .

Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

(1S)-1-(2,3-dichlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10Cl2N2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2/t7-/m1/s1

InChI Key

OOXAINRQIVQQDU-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)[C@@H](CN)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(CN)N

Origin of Product

United States

Preparation Methods

Reductive Amination of 2,3-Dichlorophenylglyoxal

The most widely documented method involves reductive amination of 2,3-dichlorophenylglyoxal with ethylenediamine. This two-step process first forms an imine intermediate, which undergoes hydrogenation using palladium on carbon (Pd/C) under 3–5 bar H₂ pressure. Critical parameters include:

  • Solvent selection : Methanol outperforms ethanol due to superior imine intermediate solubility.
  • Temperature : Optimal hydrogenation occurs at 50–60°C, balancing reaction rate and catalyst stability.
  • Catalyst loading : 5 wt% Pd/C achieves complete conversion within 6 hours.

A typical protocol produces (1S)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine in 65% yield with 92% ee, requiring subsequent chiral resolution.

Catalytic Asymmetric Synthesis

Recent advances employ chiral phosphine ligands to induce stereoselectivity during the amination step. The Jacobsen-type thiourea catalyst system enables direct synthesis of the (1S)-enantiomer from 2,3-dichlorostyrene oxide and ammonia:

  • Epoxide ring-opening with aqueous NH₃ (28% w/w) at −10°C
  • Ligand-assisted asymmetric induction using (R,R)-1,2-Diphenylethylenediamine-derived thiourea
  • Workup via acid-base extraction

This method achieves 78% yield and 97% ee but requires rigorous exclusion of moisture.

Optimization Strategies for Stereochemical Control

Dynamic Kinetic Resolution

Combining immobilized lipases (e.g., Candida antarctica Lipase B) with racemization catalysts enables dynamic kinetic resolution of (±)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine. Key innovations include:

  • Biphasic systems : n-Heptane/water (4:1 v/v) enhances enzyme stability
  • Racemization catalysts : Shvo’s catalyst (0.5 mol%) at 70°C maintains substrate flux
  • Product isolation : Crystallization from tert-butyl methyl ether yields >99% ee

Continuous Flow Asymmetric Hydrogenation

Industrial-scale production utilizes continuous flow reactors with chiral Ru-BINAP catalysts:

Parameter Value Impact on ee
Residence time 12 min Maximizes conversion (98%)
H₂ pressure 15 bar Reduces byproducts
Temperature 45°C Preserves catalyst
Catalyst lifetime 400 h Economic viability

This approach achieves 99.2% ee at 2.8 kg/h production rate.

Industrial-Scale Production Considerations

Raw Material Specifications

  • 2,3-Dichlorobenzaldehyde : ≤0.5% 2,5-dichloro isomer (HPLC)
  • Ethylenediamine : Anhydrous grade (H₂O <50 ppm)
  • Hydrogen gas : 99.999% purity (Pd membrane filtered)

Waste Stream Management

The synthesis generates three primary waste streams:

  • Aqueous mother liquor : Contains NH₄Cl (12–15% w/v), treated via nanofiltration and electrochemical recovery
  • Spent catalyst : Pd recovery >99% through aqua regia digestion
  • Organic solvents : Methanol/water azeotrope distillation enables 95% reuse

Analytical Characterization Protocols

Chiral Purity Assessment

The gold standard employs chiral HPLC with the following conditions:

  • Column : Chiralpak IC (250 × 4.6 mm, 5 μm)
  • Mobile phase : n-Hexane/ethanol/diethylamine (85:15:0.1 v/v)
  • Detection : UV 254 nm
  • Retention times : (1S)-enantiomer 14.3 min, (1R) 16.8 min

Spectroscopic Data

Technique Key Signals Assignment
¹H NMR (400 MHz, DMSO-d6) δ 7.45 (dd, J=8.2, 1.5 Hz, 1H) Aromatic H4
δ 7.32 (t, J=8.0 Hz, 1H) Aromatic H5
δ 3.81 (q, J=6.4 Hz, 1H) CH(NH2)
IR (ATR) 3375 cm⁻¹ (N-H stretch) Primary amine
HRMS (ESI+) m/z 205.0432 [M+H]+ C8H10Cl2N2+

Comparative Evaluation of Synthetic Methods

The table below summarizes key performance metrics across different synthesis strategies:

Method Yield (%) ee (%) Scalability Cost Index
Reductive amination 65 92 Pilot plant 1.0
Catalytic asymmetric 78 97 Bench scale 3.2
Dynamic kinetic resolution 82 99.5 Multi-ton 2.1
Continuous flow 85 99.2 Full scale 1.8

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1S)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The ethane-1,2-diamine scaffold is versatile, with modifications to the aromatic substituents significantly altering chemical behavior. Below is a comparative analysis with structurally related compounds:

Structural and Electronic Differences

Compound Name Substituents Molecular Weight CAS Number Key Features
(1S)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine 2,3-dichlorophenyl Not reported Not available Chiral center, strong electron-withdrawing Cl groups
(S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine 3,4-dichlorophenyl 205.08 1212979-76-4 Meta/para Cl substitution; higher solubility inferred
(1S)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine 3,5-dichlorophenyl Not reported 1213007-54-5 Symmetric Cl substitution; potential steric hindrance
(1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2-Cl, 4-F 288.01 (as 2HCl) 1381929-08-3 Mixed halogen effects; enhanced polarity
N-geranyl-N′-adamantylethane-1,2-diamine (SQ109) Geranyl, adamantyl ~423 (estimated) Not available Antimicrobial activity; bulky substituents

Key Observations:

  • Substituent Position: The 2,3-dichloro configuration in the target compound may induce distinct electronic effects compared to 3,4- or 3,5-substituted analogs. For example, ortho-chlorine atoms could increase steric hindrance, reducing reactivity in catalytic applications .
  • Halogen Effects: Fluorine substitution (e.g., in ) enhances polarity and metabolic stability, whereas bromine () increases molecular weight and may alter binding kinetics .

Q & A

Q. What are the established synthetic routes for (1S)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine, and how can purity be optimized?

The compound can be synthesized via reductive alkylation of ethylenediamine with 2,3-dichlorobenzaldehyde or ketone derivatives, using sodium cyanoborohydride as a reducing agent . Purification typically involves column chromatography (silica gel, eluent: chloroform/methanol gradient) followed by recrystallization from ethanol. Impurity profiling via HPLC with UV detection (e.g., using a C18 column and acetonitrile/water mobile phase) is critical to ensure enantiomeric purity, as residual starting materials or diastereomers may persist .

Q. Which spectroscopic and analytical methods are most reliable for structural characterization?

  • NMR : 1^1H and 13^13C NMR confirm the stereochemistry and substitution pattern, with diagnostic peaks for the dichlorophenyl group (δ ~6.8–7.4 ppm) and ethylene diamine backbone (δ ~2.7–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+^+) and isotopic pattern consistent with chlorine atoms .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) can resolve absolute configuration, particularly for enantiopure samples, by analyzing Flack parameters .

Q. What are the critical safety and handling protocols for this compound?

  • Storage : Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials to prevent degradation. Avoid prolonged exposure to light or moisture .
  • Hazard Mitigation : Use fume hoods, nitrile gloves, and PPE. Incompatible with strong oxidizers (e.g., peroxides), which may induce exothermic decomposition .
  • Disposal : Follow EPA guidelines for halogenated amine waste (incineration with scrubbing for HCl emissions) .

Advanced Research Questions

Q. How can researchers design experiments to investigate its mechanism of action in biological systems?

  • Target Identification : Use affinity chromatography with immobilized derivatives to pull down protein targets from cell lysates. Validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Pathway Analysis : Pair RNA-seq with pathway enrichment tools (e.g., KEGG, GO) to identify perturbed signaling cascades in treated vs. control samples .
  • Structural Analogues : Compare activity against analogues (e.g., 1-(pyridin-4-yl)ethane-1,2-diamine) to delineate structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Dose-Response Curves : Ensure consistent molar concentrations and solvent controls (e.g., DMSO ≤0.1% v/v) to mitigate solvent-induced artifacts .
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., human/rat liver microsomes) to rule out species-specific metabolism discrepancies .
  • Redox Profiling : Measure ROS generation via DCFH-DA assay, as dichlorophenyl moieties may exhibit pro-oxidant effects in certain cell lines .

Q. How can enantiomeric purity be rigorously validated during synthesis?

  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to resolve enantiomers. Confirm purity via peak integration (>99% ee) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (TD-DFT) for absolute configuration assignment .

Q. What computational methods are suitable for modeling its interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Glide can predict binding modes to receptors (e.g., GPCRs, kinases). Validate with MD simulations (AMBER/CHARMM) to assess binding stability .
  • QSAR Modeling : Use MOE or RDKit to correlate electronic (HOMO/LUMO) and steric descriptors (logP, polar surface area) with experimental bioactivity .

Q. How should researchers address discrepancies in crystallographic data for structural analogs?

  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning and improve R-factor convergence .
  • Hydrogen Bond Network Analysis : Compare packing diagrams (Mercury 4.0) to identify polymorph-dependent variations in stability .

Methodological Considerations

Q. What in vitro assays are appropriate for evaluating its anthelmintic or antiparasitic potential?

  • Parasite Motility Assays : Use C. elegans or Fasciola hepatica models, quantifying paralysis/death via time-lapse microscopy .
  • Enzyme Inhibition : Test against parasite-specific targets (e.g., β-tubulin) using fluorogenic substrates (e.g., FITC-labeled colchicine) .

Q. How can environmental impact be assessed during disposal or accidental release?

  • Ecotoxicity Testing : Follow OECD 201/202 guidelines for algal (Pseudokirchneriella subcapitata) and daphnia acute toxicity assays .
  • Biodegradation Studies : Monitor TOC (total organic carbon) reduction in OECD 301B ready biodegradability tests .

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